Merrifield's peptide resin
Description
Merrifield's peptide resin, developed by Bruce Merrifield in the 1960s, revolutionized solid-phase peptide synthesis (SPPS) by anchoring growing peptides to a polystyrene matrix crosslinked with divinylbenzene (DVB-PS) via chloromethyl groups . This innovation simplified purification by enabling excess reagents to be washed away, leaving the resin-bound peptide intact. The resin’s swelling in organic solvents ensures reagent access to reactive sites, critical for efficient coupling . Merrifield’s method tethers peptides at their C-terminus, though early explorations of N-terminus anchoring were abandoned due to racemization risks . Its applications extend beyond peptide synthesis to catalyst supports , scavenging impurities , and separation science .
Properties
Molecular Formula |
C25H25Cl |
|---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
1,4-bis(ethenyl)benzene;chloromethylbenzene;styrene |
InChI |
InChI=1S/C10H10.C8H8.C7H7Cl/c1-3-9-5-7-10(4-2)8-6-9;1-2-8-6-4-3-5-7-8;8-6-7-4-2-1-3-5-7/h3-8H,1-2H2;2-7H,1H2;1-5H,6H2 |
InChI Key |
XGDRSIHUZXJSHS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1=CC=C(C=C1)CCl |
Origin of Product |
United States |
Scientific Research Applications
Key Properties
- Functional Groups : Chloromethyl groups facilitate nucleophilic displacement reactions for amino acid attachment.
- Compatibility : The resin is compatible with various solvents and reagents used in peptide synthesis.
- Swelling Capacity : Good swelling properties enhance accessibility for reagents during synthesis.
Peptide Synthesis
Merrifield's resin is primarily used for synthesizing peptides via SPPS. The method allows for:
- Rapid Synthesis : The use of microwave-assisted techniques has been shown to significantly reduce reaction times while maintaining high yields. For instance, a study demonstrated that microwave-assisted cleavage using trifluoroacetic acid could release the majority of products within five minutes .
- Difficult Peptides : The ability to synthesize complex and difficult peptides has been enhanced through modifications in reaction conditions and resin properties .
Drug Development
The pharmaceutical industry extensively utilizes Merrifield resin for:
- Development of Therapeutics : Peptides synthesized on this resin serve as potential therapeutic agents for various diseases. For example, bioactive peptides that exhibit antimicrobial properties have been synthesized using this method.
- Vaccine Development : Peptides are also crucial in vaccine formulations, where they can act as antigens or adjuvants.
Bioconjugation
Merrifield resin is employed in bioconjugation processes:
- Antibody-Drug Conjugates : Peptides synthesized on Merrifield resin can be conjugated to antibodies to create targeted therapies that deliver drugs directly to diseased tissues.
- Fluorescent Probes : Peptides can be modified to include fluorescent tags for imaging studies in biological research.
Material Science
In material science, Merrifield resin is used to create:
- Functionalized Surfaces : The resin can be used to develop surfaces with specific functionalities by attaching peptides that promote cell adhesion or other desired interactions.
- Nanomaterials : Incorporating peptide sequences into nanostructures enhances their stability and functionality in various applications.
Table 1: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Peptide Synthesis | Solid-phase synthesis of peptides | Microwave-assisted synthesis |
| Drug Development | Development of therapeutic peptides | Antimicrobial peptides |
| Bioconjugation | Linking peptides with biomolecules | Antibody-drug conjugates |
| Material Science | Creation of functionalized surfaces | Cell adhesion studies |
Case Study: Microwave-Assisted Cleavage
A study investigated the use of microwave irradiation for the cleavage of model tetrapeptides from Merrifield resin using trifluoroacetic acid. The results indicated that this method not only reduced reaction time but also improved product yield compared to traditional methods . This advancement highlights the potential for optimizing peptide synthesis processes through innovative techniques.
Case Study: Antibody-Drug Conjugates
Research has demonstrated the successful conjugation of peptides synthesized on Merrifield resin to monoclonal antibodies, enhancing the specificity and efficacy of cancer therapies . This application showcases the versatility and importance of Merrifield resin in developing targeted therapeutic strategies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Merrifield Resin (DVB-PS) vs. BDDMA-PS Resin
A 1997 study compared DVB-PS with a novel copolymer using 1,4-butanedioldimethacrylate (BDDMA) as a crosslinker .
| Property | Merrifield (DVB-PS) | BDDMA-PS |
|---|---|---|
| Crosslinker | Divinylbenzene (rigid) | BDDMA (flexible) |
| Swelling in NMP/DMSO | Moderate | High |
| Peptide Yield/Purity | Lower | Higher (e.g., 94% vs. 85%) |
| Conformation Control | Aggregation-prone | Induces random coil |
BDDMA-PS’s flexibility enhances solvation, reducing peptide chain aggregation and improving yields for hydrophobic sequences .
Merrifield Resin vs. Chloromethylated Activated Carbon
Chloromethylated activated carbon shares Merrifield’s functionalization but differs structurally :
| Property | Merrifield (DVB-PS) | Chloromethylated Activated Carbon |
|---|---|---|
| Architecture | Swellable polystyrene | Rigid, nanoporous |
| Functionality Location | Surface-focused | Internal pores |
| Thermal Stability | Moderate (degrades >200°C) | High (>500°C) |
| Applications | Peptide synthesis, catalysis | Heavy metal separations |
The activated carbon’s rigidity and thermal stability make it ideal for harsh environments, though its non-swellable nature limits peptide synthesis utility .
Merrifield Resin vs. Hexanediol Diacrylate-Crosslinked Polystyrene
A 1999 study compared Merrifield resin with 1,6-hexanediol diacrylate-crosslinked polystyrene :
| Property | Merrifield (DVB-PS) | Hexanediol Diacrylate-PS |
|---|---|---|
| Mechanical Strength | High | Lower (flexible) |
| Swelling in DCM | ~8 mL/g | ~12 mL/g |
| Suitability for Long Peptides | Moderate | High |
The hexanediol resin’s flexibility improves solvation for long or aggregation-prone sequences but sacrifices mechanical robustness .
Merrifield Resin vs. Modern Hybrid Resins
Recent resins, like Amino-Li-Resin (a polyacrylamide-based support), offer superior swelling (>20 mL/g in DMF) and compatibility with Fmoc chemistry, outperforming Merrifield resin in synthesizing hydrophilic peptides . Additionally, SAT resin (styrene-acryloyloxyhydroxypropyl methacrylate-tripropyleneglycol diacrylate) demonstrates enhanced coupling efficiency for endothelin receptor antagonists compared to DVB-PS .
Preparation Methods
Origins of the Merrifield Solid-Phase Method
Merrifield's breakthrough involved immobilizing the C-terminal amino acid onto a polystyrene resin functionalized with chloromethyl groups. This allowed sequential peptide chain elongation without intermediate purification, as excess reagents and byproducts were removed via simple filtration. The original protocol utilized Boc (tert-butyloxycarbonyl) for N-terminal protection and polystyrene cross-linked with 1% divinylbenzene.
Mechanistic Framework
The resin's chloromethyl groups undergo nucleophilic substitution (S2) with the carboxylate anion of Boc-protected amino acids, forming a stable benzyl ester linkage. Subsequent cycles of:
-
Deprotection : Removal of Boc with trifluoroacetic acid (TFA)
-
Coupling : Activation of the next amino acid with dicyclohexylcarbodiimide (DCC)
-
Washing : Solvent-based removal of unreacted reagents
enable controlled chain elongation.
Chloromethylation of Polystyrene Resins
Traditional Chloromethylation Techniques
The original Merrifield resin synthesis employed the Blanc chloromethylation reaction, where polystyrene reacts with chloromethyl methyl ether (CME) or paraformaldehyde-HCl in the presence of Lewis acids like ZnCl. However, CME's carcinogenicity prompted safer alternatives:
| Method | Reagents | Catalyst | Chlorine Content (mmol/g) |
|---|---|---|---|
| Blanc (CME-based) | CME, HCl | ZnCl | 1.0–1.5 |
| Paraformaldehyde-HCl | (CHO), HCl | HSO | 0.8–1.2 |
| Patented Shell Polymer | Chloromethyl styrene | Surfactants | 0.4–2.0 |
Table 1 : Comparative chloromethylation methods for polystyrene resins.
Advanced Chloromethylation Strategies
A 2022 patent (CN115215967A) introduced a surface-controlled polymerization technique using chloromethyl styrene monomers. Key advantages include:
-
Reduced Carcinogen Use : Eliminates CME by directly copolymerizing chloromethyl styrene with styrene-divinylbenzene.
-
Enhanced Swelling : Resins prepared via this method exhibit 5.0 mL/g swelling in CHCl vs. 3.5 mL/g for traditional resins.
-
Tunable Functionality : Chlorine content adjustable from 0.4–2.0 mmol/g by varying monomer ratios.
Amino Acid Attachment and Resin Activation
Coupling Boc-Protected Amino Acids
The cesium salt method remains standard for anchoring the first amino acid:
Alternative Resin-Linker Systems
While Merrifield's original resin used a benzyl ester linkage, modern variants employ specialized linkers:
Table 2 : Resin-linker systems for SPPS.
Automated Synthesis and Process Optimization
Robotic Peptide Synthesizers
Modern SPPS leverages automated systems to perform:
Solvent and Scavenger Innovations
-
Mixed Solvents : CHCl-DMF (1:1) enhances resin swelling and reaction kinetics.
-
Deprotection Scavengers : Thioanisole and 1,2-ethanedithiol prevent amino acid alkylation during TFA treatment.
Challenges and Recent Advancements
Overcoming Steric Hindrance
Bulky amino acids (e.g., Trp, Arg) require optimized conditions:
Q & A
Q. How do computational models enhance the design of peptide-resin synthesis protocols?
- Methodological Answer : Machine learning platforms (e.g., PEPTIDE REACToR) evaluate encoding strategies for peptide datasets, reducing hyperparameter space. Predictive models optimize solvent-resin compatibility and reaction conditions, improving synthesis yields .
Contradiction Resolution & Historical Context
Q. How have methodological advancements addressed early criticisms of Merrifield resin regarding product purity?
- Methodological Answer : Initial critiques cited impurities from incomplete couplings and side reactions. Modern optimizations—automated synthesizers, high-purity reagents, and real-time monitoring (e.g., Kaiser test)—have improved purity to >95% for peptides up to 50 residues. Hybrid approaches (e.g., segment condensation) further resolve long-chain synthesis challenges .
Q. What historical experiments demonstrated the superiority of Merrifield resin over solution-phase synthesis?
- Methodological Answer : Merrifield’s 1963 synthesis of a tetrapeptide (Leu-Ala-Gly-Val) in 8 days with 68% yield—compared to months for solution-phase methods—validated SPPS efficiency. Subsequent automation (e.g., peptide synthesizers) enabled rapid production of complex peptides like ribonuclease A (124 residues) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
